3-Methoxypyridine-2-carbaldehyde
Overview
Description
3-Methoxypyridine-2-carbaldehyde is an organic compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol . It is a derivative of pyridine, where a methoxy group is attached to the third position and an aldehyde group is attached to the second position of the pyridine ring . This compound is known for its utility in various organic synthesis reactions and its role as an intermediate in the production of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxypyridine-2-carbaldehyde can be synthesized through several methods. One common method involves the reaction of 3-methoxypyridine with a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction typically proceeds at elevated temperatures and requires careful control of reaction parameters to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar formylation reactions but are optimized for efficiency, cost-effectiveness, and scalability . The use of advanced catalysts and automated systems helps in maintaining consistent product quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 3-Methoxypyridine-2-carboxylic acid.
Reduction: 3-Methoxypyridine-2-methanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
3-Methoxypyridine-2-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methoxypyridine-2-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their activity . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function . Additionally, the methoxy group can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
2-Pyridinecarboxaldehyde: Lacks the methoxy group, making it less versatile in certain synthetic applications.
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but with the methoxy group at a different position, affecting its reactivity and applications.
3-Pyridinecarboxaldehyde: Lacks the methoxy group, leading to different chemical properties and reactivity.
Uniqueness: 3-Methoxypyridine-2-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups on the pyridine ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and industrial processes .
Properties
IUPAC Name |
3-methoxypyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-3-2-4-8-6(7)5-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKILJGWQPBQGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415944 | |
Record name | 3-methoxypyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-53-2 | |
Record name | 3-methoxypyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxypyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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